(3R)-3-phenylpyrrolidine
Overview
Description
(3R)-3-phenylpyrrolidine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Inverse Agonists Development
(Duan et al., 2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfone derivatives as selective, orally active RORγt inverse agonists. Through structure-based design and optimization, they achieved compounds with high selectivity and desirable pharmacokinetic properties. These developments show potential for therapeutic applications targeting RORγt-mediated diseases.
Antiviral Agents
(DeGoey et al., 2014) detailed the discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A, demonstrating the utility of N-phenylpyrrolidine-based inhibitors in developing potent antiviral agents. The compound exhibited excellent potency and pharmacokinetics, showcasing the role of (3R)-3-phenylpyrrolidine derivatives in antiviral drug development.
Spectroscopic and Theoretical Analysis
(Devi et al., 2018) conducted spectroscopic and theoretical analyses of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, a derivative of this compound. Their study combined experimental methods with density functional theory (DFT) calculations to elucidate structural, thermodynamic, and electronic properties, highlighting the compound's potential in material science and molecular electronics.
Catalytic Arylation Techniques
(Sezen & Sames, 2005) reported on the selective and catalytic arylation of N-phenylpyrrolidine, presenting a method for sp3 C-H bond functionalization without a directing group. This research provides valuable insights into the development of new synthetic methodologies for constructing complex molecular architectures.
Advanced Synthetic Applications
(Tang et al., 2005) described a flexible carbanionic approach to protected trans-(2R,3S)-2-substituted 3-aminopyrrolidines, applying it to the asymmetric synthesis of (+)-Absouline. Their work showcases the versatility of this compound derivatives in facilitating the synthesis of complex natural products and pharmaceuticals.
Metal Complexes and Catalysis
(Chiang et al., 2014) explored Fe(III) complexes involving bipyrrolidine phenoxide ligands, examining their electronic structure and reactivity. Such studies contribute to the understanding of metal-ligand interactions and their applications in catalysis and material science.
Properties
IUPAC Name |
(3R)-3-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362565 | |
Record name | (3R)-3-phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61586-46-7 | |
Record name | 3-Phenylpyrrolidine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061586467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYLPYRROLIDINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U54D6J3GF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.